molecular formula C14H10ClF3N4O2 B14124009 (E)-2-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)benzylidene)hydrazinecarboxamide

(E)-2-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)benzylidene)hydrazinecarboxamide

Cat. No.: B14124009
M. Wt: 358.70 g/mol
InChI Key: OIZDZLYZIARHHC-MPUCSWFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea is a complex organic compound characterized by the presence of a trifluoromethyl group and a pyridine ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with urea under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may need catalysts or specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted urea compounds with different functional groups.

Scientific Research Applications

[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its activity, influencing its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]urea is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H10ClF3N4O2

Molecular Weight

358.70 g/mol

IUPAC Name

[(Z)-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]urea

InChI

InChI=1S/C14H10ClF3N4O2/c15-11-5-9(14(16,17)18)7-20-12(11)24-10-3-1-8(2-4-10)6-21-22-13(19)23/h1-7H,(H3,19,22,23)/b21-6-

InChI Key

OIZDZLYZIARHHC-MPUCSWFWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.